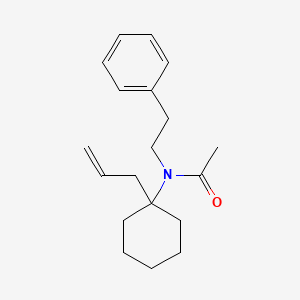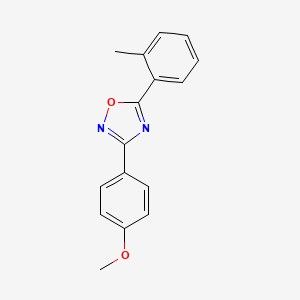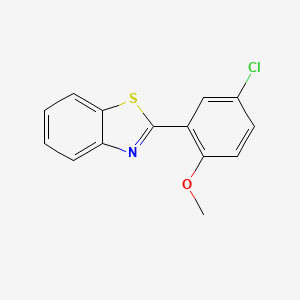![molecular formula C16H13FN2OS2 B5696927 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” have been studied . The reactions involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been studied for their potential as antimicrobial agents. The thiazole nucleus can interfere with the biosynthesis of bacterial lipids, offering a novel mode of action against microbial infections . This compound, with its specific substitutions, could be evaluated for its efficacy against a range of bacterial and fungal species, potentially leading to the development of new antimicrobial drugs.
Anticancer Properties
Compounds with a thiazole core have shown promise as antiproliferative agents. They have been evaluated for their ability to inhibit the growth of cancer cell lines, such as human breast adenocarcinoma (MCF7), by disrupting cellular processes . The compound could be a candidate for further anticancer drug development, with molecular docking studies aiding in understanding its interaction with cancer targets.
Drug Resistance Modulation
The emergence of drug-resistant strains of pathogens and cancer cells is a significant challenge in medicine. Thiazole derivatives have been explored for their role in combating drug resistance, potentially by serving as lead compounds for rational drug design . Research into this compound could focus on its ability to modulate resistance mechanisms in various diseases.
Pharmacological Enhancements
The structural features of thiazole compounds have been associated with various pharmacological activities. Modifications to the thiazole moiety, as seen in this compound, could lead to enhanced activity or specificity for certain biological targets, making it a valuable scaffold for drug discovery .
Molecular Modelling and Simulation
Thiazole derivatives are often used in molecular modelling and simulation studies to predict their behavior in biological systems. The compound’s unique structure could provide insights into the binding modes and interactions with biological receptors, aiding in the design of more effective drugs .
Antiviral Applications
Some thiazole derivatives have demonstrated antiviral properties. Investigating this compound’s potential as an antiviral agent could lead to the development of new treatments for viral infections, particularly if it exhibits activity against a broad spectrum of viruses .
Neuroprotective Effects
Thiazole compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into the neuroprotective applications of this compound could open up new avenues for the treatment of conditions like Alzheimer’s disease .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. This compound could be studied for its efficacy in reducing inflammation, potentially leading to new therapies for chronic inflammatory conditions .
Zukünftige Richtungen
The future directions for the study of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” could include further exploration of its antimicrobial and anticancer activities . Additionally, molecular docking studies could be carried out to study the binding mode of the compound with various receptors .
Wirkmechanismus
Target of Action
Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds often target key proteins or enzymes in bacterial and cancerous cells, disrupting their normal functions .
Mode of Action
Thiazole nucleus, a common structure in these types of compounds, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It’s known that thiazole derivatives often interfere with essential biochemical pathways in target organisms, leading to their antimicrobial and antiproliferative effects .
Result of Action
Similar thiazole derivatives have shown promising antimicrobial activity and anticancer activity against certain types of cancer cell lines .
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-15(11-4-6-12(17)7-5-11)19-16(22-10)18-14(20)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYTHHDDJQJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)

